4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound with a molecular formula of C22H28NO6 This compound is characterized by its chromen-2-one core structure, which is a common motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of Hexyl and Dimethyl Groups: The hexyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached via esterification or amidation reactions, depending on the desired functional group connectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chromen-2-one core is known for its bioactivity, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to bioactive molecules, it may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: A compound with a similar chromen-2-one core but different substituents.
Flavonoids: A class of compounds with structural similarities, known for their bioactivity.
Coumarin Derivatives: Various derivatives of coumarin that share the chromen-2-one core structure.
Uniqueness
4-({[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-4-5-6-7-9-18-15(2)17-11-12-19(16(3)22(17)30-23(18)28)29-14-20(25)24-13-8-10-21(26)27/h11-12H,4-10,13-14H2,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
NTANGUZPCJVHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NCCCC(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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